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7-bromo-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a thieno-pyrimidine structure with a bromine substituent at the 7-position. Its molecular formula is , and it has a molar mass of approximately 231.07 g/mol. The compound is notable for its unique structural features, which include a fused thieno ring and a pyrimidinone moiety, contributing to its chemical reactivity and biological activity. The compound is primarily used in organic synthesis and has potential applications in medicinal chemistry due to its biological properties .
The typical reagents used in these reactions include nucleophiles (e.g., amines), electrophiles, and various solvents to facilitate the desired transformations .
7-bromo-1H-thieno[3,2-d]pyrimidin-4-one exhibits significant biological activities, particularly in the field of medicinal chemistry. Research has indicated its potential as an antimicrobial and anticancer agent. The compound has shown inhibitory effects against specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential. For instance, it has been studied for its ability to inhibit diacylglycerol acyltransferase 1, an enzyme linked to lipid metabolism and obesity-related diseases .
The synthesis of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one typically involves:
7-bromo-1H-thieno[3,2-d]pyrimidin-4-one finds applications in various fields:
Studies on 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one have focused on its interactions with biological targets. For example:
Several compounds share structural similarities with 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Similar thieno-pyrimidine core | Different substitution patterns |
| Thieno[3,2-d]pyrimidin-4-amines | Contains amine instead of keto group | Altered biological activity |
| 6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one | Bromine at position 6 instead of 7 | Variation in reactivity due to bromine position |
| 7-Bromo-pyrido[3,2-d]pyrimidin-4-one | Pyridine ring fused instead of thieno | Potentially different biological activities |
What makes 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one unique is its specific combination of functional groups and the position of the bromine substituent. This particular arrangement enhances its reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit certain enzymes while maintaining stability under various conditions highlights its potential as a lead compound for drug development .